molecular formula C9H20N2 B15396332 1-(1-ethylpiperidin-4-yl)-N-methylmethanamine CAS No. 915921-43-6

1-(1-ethylpiperidin-4-yl)-N-methylmethanamine

Cat. No.: B15396332
CAS No.: 915921-43-6
M. Wt: 156.27 g/mol
InChI Key: JZZNMTAPZZKQJS-UHFFFAOYSA-N
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Description

1-(1-Ethylpiperidin-4-yl)-N-methylmethanamine is a piperidine derivative with a tertiary amine structure. Its core consists of a piperidine ring substituted at the 1-position with an ethyl group and at the 4-position with an N-methylmethanamine moiety. The molecular formula is C₉H₂₀N₂ (calculated molecular weight: 156.27 g/mol).

Synthetic routes for similar compounds (e.g., nucleophilic displacement, reductive amination, or amide coupling) suggest plausible methods for its preparation . For instance, the N-methylmethanamine group could be introduced via reductive amination of a ketone intermediate, as seen in .

Properties

CAS No.

915921-43-6

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-(1-ethylpiperidin-4-yl)-N-methylmethanamine

InChI

InChI=1S/C9H20N2/c1-3-11-6-4-9(5-7-11)8-10-2/h9-10H,3-8H2,1-2H3

InChI Key

JZZNMTAPZZKQJS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)CNC

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to analogs sharing the N-methylmethanamine group or piperidine core (Table 1). Key structural variations influence physicochemical properties and biological activity.

Compound Name Core Structure Substituents Molecular Weight (g/mol) Pharmacological Activity Evidence ID
Target : 1-(1-Ethylpiperidin-4-yl)-N-methylmethanamine Piperidine 1-ethyl, 4-(N-methylmethanamine) 156.27 Not reported -
N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine Piperidine 1-pyridin-3-ylmethyl, 4-(N-methylmethanamine) 219.33 Not reported
(1-Benzylpiperidin-4-yl)methanamine Piperidine 1-benzyl, 4-methanamine 204.31 Not reported
1-(4-Fluorophenyl)-N-methylmethanamine Benzylamine 4-fluorophenyl, N-methyl 153.18 Antitubercular
PK9320 (carbazole derivative) Carbazole Ethyl, furan, N-methylmethanamine ~309.40* Restores p53 signaling
Compound 5 (tetracyclic) Anthracene derivative Dichloro, N-methylmethanamine ~352.30* Antidepressant (84% efficacy)

*Calculated based on molecular formulas from evidence.

Key Structural Differences :

  • Piperidine Derivatives : The target’s ethyl group at the piperidine 1-position confers moderate lipophilicity compared to bulkier substituents (e.g., benzyl in or pyridinylmethyl in ). These variations affect steric hindrance and binding to targets like G-protein-coupled receptors.
  • Benzylamines : Compounds like 1-(4-fluorophenyl)-N-methylmethanamine () lack the piperidine ring but retain the N-methylmethanamine group, favoring planar interactions in antitubercular activity.
  • Carbazole and Tetracyclic Derivatives : These feature fused aromatic systems (e.g., carbazole in , anthracene in ), enhancing DNA intercalation or enzyme inhibition.
Pharmacological and Functional Comparisons
  • Antidepressant Activity: Tetracyclic compound 5 () reduced immobility time by 84% in forced swimming tests, likely due to norepinephrine reuptake inhibition. The target’s piperidine core may similarly modulate monoamine transporters but lacks halogen atoms critical for the tetracyclic compound’s efficacy.
  • Antitubercular Activity : 1-(4-Fluorophenyl)-N-methylmethanamine () inhibits mycobacterial growth via undefined mechanisms, possibly involving membrane disruption. The target’s piperidine ring could enhance blood-brain barrier penetration but may reduce specificity for bacterial targets.
  • p53 Signaling Modulation: Carbazole derivatives (e.g., PK9320 in ) bind mutant p53, restoring tumor-suppressor function.
Physicochemical and Metabolic Comparisons
  • Metabolic Stability : Piperidine derivatives with bulky substituents (e.g., benzyl in ) may resist cytochrome P450 oxidation. Microsomal stability assays in suggest that N-methylmethanamine groups are metabolized via N-demethylation, a pathway likely shared by the target compound.
  • Synthetic Accessibility : The target’s simpler structure (vs. carbazoles or tetracyclics) allows easier scale-up, as seen in the straightforward synthesis of 1-(4-chlorophenyl)-N-methylmethanamine ().

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